H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH
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Overview
Description
The compound H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH is a peptide sequence composed of the amino acids methionine, lysine, arginine, serine, glycine, and proline. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, methionine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, allowing for the production of peptides in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide sequences with altered amino acid residues.
Scientific Research Applications
H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: has several scientific research applications:
Biochemistry: Used as a substrate to study enzyme specificity and kinetics.
Pharmacology: Investigated for its potential therapeutic effects and interactions with biological targets.
Molecular Biology: Utilized in studies of protein-protein interactions and signal transduction pathways.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a high arginine content, used in neurology research.
Met-Lys-Ser2, Arg3, Pro5, Arg8-Bradykinin: A neuropeptide with high sequence homology to bradykinin and kallidin.
Uniqueness
H-Met-lys-arg-ser-arg-gly-pro-ser-pro-arg-arg-OH: is unique due to its specific sequence and the presence of multiple arginine residues, which may confer distinct biological activities and interactions compared to other peptides.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQKDSFQHDKRK-YRYMBYOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98N24O14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745601 |
Source
|
Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1327.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-60-7 |
Source
|
Record name | L-Methionyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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